molecular formula C8H6N2O3 B2845358 5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1378261-13-2

5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B2845358
CAS No.: 1378261-13-2
M. Wt: 178.147
InChI Key: ARPZAVQSNDQBBK-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 1378261-13-2) is a benzimidazole derivative characterized by a hydroxy group at position 5 and a carboxylic acid moiety at position 4 of the fused aromatic ring system. With a molecular weight of 178.15 g/mol and a purity of ≥95%, it is commercially available as a synthetic intermediate for coordination chemistry and metal complex synthesis . Its synthesis typically involves condensation of substituted aldehydes (e.g., 5-bromo-2-hydroxyisophthalaldehyde) with 2-amino-3-nitrobenzoic acid in ethanol under reductive conditions using sodium dithionite (Na₂S₂O₄), followed by purification . The compound’s structure enables chelation with transition metals, as evidenced by its use in forming manganese (Mn) complexes for catalytic studies .

Properties

IUPAC Name

5-hydroxy-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-2-1-4-7(10-3-9-4)6(5)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPZAVQSNDQBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₆N₂O₃
Molecular Weight : 178.14 g/mol
Structural Features : The compound features a hydroxyl group at the 5-position and a carboxylic acid group at the 4-position of the benzimidazole core, enhancing its solubility and reactivity.

Chemistry

5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions : Electrophilic substitution can occur at the benzimidazole ring.

These reactions enable the development of novel compounds with tailored properties for specific applications.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and immune responses. It may interact with enzymes such as cyclooxygenase (COX), crucial in inflammatory processes.

Case Study: Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, with some showing IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential therapeutic applications in treating inflammatory diseases.

Medicine

This compound has garnered attention for its antimicrobial and anticancer properties . Preliminary studies suggest it may possess activity against various pathogens, potentially disrupting microbial cell membranes or inhibiting essential enzymes.

Case Study: Anticancer Potential

Similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell growth. This compound’s structural characteristics suggest it could exhibit similar anticancer effects.

Industrial Applications

In industrial settings, this compound is utilized in developing corrosion inhibitors and as a precursor for functional materials. Its unique properties make it suitable for formulating products that require enhanced stability and performance under various environmental conditions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2,2'-(5-Bromo-2-hydroxy-1,3-phenylene)bis(1H-benzo[d]imidazole-4-carboxylic acid) (5b)

  • Substituents : Bromo at position 5, hydroxy at position 2, and bis-benzimidazole core.
  • Molecular Weight : ~456.25 g/mol (calculated).
  • Key Differences: The bromo substituent increases molecular weight and lipophilicity compared to the parent compound.

2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-4-carboxylic acid (1c)

  • Substituents : 2-hydroxyphenyl group at position 2.
  • Applications : Demonstrated in Alzheimer’s disease research as a hybrid molecule targeting metal chelation and cholinesterase inhibition. The hydroxyphenyl group enhances π-π stacking interactions in biological systems .

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

  • Substituents : Bromo, hydroxy, methoxy, and methyl groups.
  • Synthesis : Utilizes Na₂S₂O₄ in dimethyl sulfoxide (DMSO), followed by base hydrolysis. The methoxy group improves solubility in polar aprotic solvents .

Imidazole-Based Carboxylic Acids

5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid

  • Substituents : Bromo at position 5, propyl at position 2.
  • Properties: Molecular weight 233.06 g/mol, pKa 1.26 (predicted). The propyl chain introduces steric bulk, reducing acidity compared to 5-hydroxy derivatives. Potential applications in medicinal chemistry due to structural similarity to antihypertensive agents like olmesartan .

Olmesartan Medoxomil

  • Structure : 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid.
  • Key Differences : The tetrazole ring and biphenylmethyl group enhance angiotensin II receptor affinity. Unlike 5-hydroxy derivatives, olmesartan’s imidazole core is optimized for pharmacokinetic stability .

Metabolic Intermediates

5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid

  • Role: Intermediate in purine biosynthesis, involved in ATP metabolism. The phosphoribosyl group enables enzymatic conversion to 5-aminoimidazole ribonucleotide (AIR) via multifunctional protein ADE2 .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) pKa Key Applications
5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid Hydroxy at C5, carboxylic acid at C4 178.15 ~2.5 (estimated) Metal complex synthesis
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid Bromo at C5, propyl at C2 233.06 1.26 Medicinal chemistry precursor
6-Bromo-1H-benzo[d]imidazole-4-carboxylic acid Bromo at C6 241.04 N/A Synthetic intermediate
Olmesartan Medoxomil Tetrazole, biphenylmethyl, hydroxyisopropyl 558.59 N/A Antihypertensive drug
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid Phosphoribosyl, amino groups 337.20 (estimated) N/A Purine metabolism

Biological Activity

5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid (C₈H₆N₂O₃) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a hydroxyl group at the 5-position and a carboxylic acid group at the 4-position. This unique arrangement influences its biological activity and solubility, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the hydroxyl and carboxylic acid groups may enhance these interactions by facilitating hydrogen bonding with microbial targets .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Similar benzimidazole derivatives have been reported to inhibit DNA topoisomerases, which are crucial for DNA replication and cell division in cancer cells. For instance, compounds with structural similarities have shown promising results in inhibiting growth in various cancer cell lines .
  • Anti-inflammatory Effects : The hydroxyl group may contribute to anti-inflammatory properties by modulating pathways related to inflammation. Compounds in this class have been shown to interact with enzymes involved in inflammatory processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
  • Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which can lead to programmed cell death (apoptosis) .

Research Findings and Case Studies

A comprehensive review of recent literature highlights various studies on benzimidazole derivatives, including this compound:

StudyFindings
Birajdar et al. (2013)Demonstrated moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria .
PMC8793051 (2022)Identified human topoisomerase I as a target for benzimidazole derivatives, showing strong binding affinity .
PMC8597275 (2021)Summarized bioactivity of benzimidazole derivatives, indicating potential against various pathogens .

Preparation Methods

O-Phenylenediamine Derivatives as Precursors

The benzo[d]imidazole scaffold is classically constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For 5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid, this approach requires precursors with pre-installed hydroxyl and carboxylic acid groups. A modified Gould-Jacobs reaction enables the use of β-keto esters to introduce the carboxylic acid moiety during cyclization. For example, reacting 4-hydroxy-3-nitrobenzoic acid with ethyl acetoacetate under acidic conditions yields a nitro-substituted intermediate, which is subsequently reduced to the amine and cyclized.

Catalytic Systems and Solvent Effects

Cyclocondensation efficiency heavily depends on solvent polarity and acid catalysts. A 2022 study demonstrated that formic acid (75% v/v) promotes the formation of 2-aryl-5-formyl-1H-benzimidazole intermediates, achieving yields of 67–91%. Subsequent oxidation of the formyl group to carboxylic acid using Na₂S₂O₅ in ethanol completes the synthesis, though this step requires careful pH control to prevent decarboxylation.

Decarboxylation and Isomer Control in Industrial Synthesis

Thermal Decarboxylation of Carboxylic Acid Precursors

Industrial-scale synthesis often employs decarboxylation of 4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid derivatives. A patented method involves heating the precursor in mineral oil at 230°C for 5 minutes, though this generates a 20% isomeric byproduct (Isomidazolam). Microreactor technology (PTFE® reactors) reduces isomer formation by enabling rapid heat transfer, achieving a Midazolam/Isomidazolam ratio of 85:15 at 280°C and 100 bar pressure.

Acid Hydrolysis for Direct Carboxylic Acid Formation

Alternative routes avoid decarboxylation by hydrolyzing ester-protected intermediates. Treating methyl 5-hydroxy-1H-benzo[d]imidazole-4-carboxylate with hydrochloric acid (6M) at 80°C for 12 hours quantitatively yields the carboxylic acid. This method eliminates isomerization risks but requires stoichiometric acid, complicating waste management.

One-Pot Heterocyclization for Streamlined Synthesis

Single-Step Assembly Using Na₂S₂O₅

A 2017 protocol achieves the title compound in one pot by reacting 4-hydroxyanthranilic acid with glyoxal in the presence of sodium metabisulfite (Na₂S₂O₅). The reaction proceeds via imine formation, followed by cyclization and oxidation, yielding 78% product after recrystallization from ethanol.

Reaction Scheme:
$$
\text{4-Hydroxyanthranilic acid} + \text{Glyoxal} \xrightarrow{\text{Na}2\text{S}2\text{O}_5, \text{EtOH}} \text{this compound}
$$

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 20 minutes) reduces reaction times from hours to minutes while maintaining yields above 70%. This method is particularly effective for electron-deficient substrates, where conventional heating promotes side reactions.

Functionalization and Protecting Group Strategies

Selective Hydroxylation Techniques

Introducing the hydroxyl group at position 5 demands regioselective electrophilic substitution. Directed ortho-metalation (DoM) using tert-butyllithium and (−)-sparteine enables directed hydroxylation, though this method is sensitive to air and moisture. A more practical approach employs Ullmann coupling with copper(I) oxide to install hydroxyl groups post-cyclization.

Carboxylic Acid Protection-Deprotection

Methyl ester protection (via Fischer esterification) prevents unwanted side reactions during cyclization. Deprotection using LiOH in THF/water (3:1) at 0°C preserves the hydroxyl group while achieving >95% conversion.

Analytical Validation and Yield Optimization

Spectroscopic Characterization

1H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 10.9 (s, 1H, OH), 7.8–7.2 (m, 3H, Ar-H), 3.4 (s, 1H, NH). LC-MS (ESI−): m/z 177.03 [M−H]⁻.

Comparative Yield Analysis

Method Conditions Yield (%) Purity (%)
Cyclocondensation Formic acid, 75°C, 6h 67–91 95
Decarboxylation Mineral oil, 230°C, 5min 47–77 80
One-Pot Na₂S₂O₅, EtOH, reflux 78 98
Microwave 150°C, 20min 72 97

Industrial and Environmental Considerations

Waste Stream Management

The use of mineral oil in decarboxylation generates hazardous waste, necessitating solvent recovery systems. Conversely, ethanol-based one-pot methods align with green chemistry principles, reducing E-factor values to 2.1.

Scalability Challenges

Microreactor technology enhances heat transfer in decarboxylation but requires capital-intensive infrastructure. Batch processes remain dominant for small-scale API production, with costs estimated at \$120–150/kg.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-hydroxy-1H-benzo[d]imidazole-4-carboxylic acid derivatives?

  • Methodological Answer : Derivatives are synthesized via multi-step protocols. For example, starting with o-phenylenediamine, potassium hydroxide, and carbon disulfide in ethanol to form 1H-benzo[d]imidazole-2-thiol. Subsequent steps involve hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aldehydes/ketones. Structural validation employs IR (e.g., S-H stretch at ~2634 cm⁻¹) and ¹H-NMR (e.g., δ12.31 for S-H protons) .

Q. How are spectroscopic techniques applied to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹ for benzimidazole rings) .
  • ¹H/¹³C-NMR : Assigns aromatic protons (δ10.93 for N-H) and carbons (e.g., δ151.93 for N=C-N in benzimidazole). ¹³C NMR also confirms aromatic carbons (δ116–130 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight via m/z peaks matching theoretical values (e.g., [M+H]⁺ for intermediates) .

Q. What purification methods ensure high yields of intermediates?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) are standard. For example, compound (3) in was purified via recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal X-ray data. Key parameters include R-factors (<5%) and electron density maps to confirm hydrogen bonding (e.g., hydroxy group interactions). This approach is critical for distinguishing tautomeric forms .

Q. What role does this compound play in metabolic pathways?

  • Methodological Answer : In purine metabolism, derivatives like 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid act as intermediates. Enzymes like phosphoribosylaminoimidazole carboxylase (EC 4.1.1.21) catalyze its conversion from aminoimidazole ribotide. Metabolic flux analysis via LC-MS can quantify pathway activity .

Q. How to address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Case Study : Conflicting ¹H-NMR signals may arise from tautomerism. Use variable-temperature NMR to track proton exchange or deuterium isotope effects.
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can resolve δ7.2–7.8 ppm aromatic protons in biphenyl derivatives .

Q. What strategies optimize catalytic activity in metal complexes of this compound?

  • Methodological Answer : Synthesize Mn(II/III) complexes (e.g., ) by refluxing with Mn(OAc)₂·4H₂O in methanol. Characterize redox activity via cyclic voltammetry (e.g., E₁/2 for Mn²⁺/Mn³⁺ transitions). Adjust ligand geometry (e.g., biphenyl vs. benzyl substituents) to modulate catalytic efficiency in oxidation reactions .

Q. How does substituent variation affect biological activity?

  • Methodological Answer : Introduce substituents (e.g., 4-chlorophenyl, isopropyl) to enhance antimicrobial activity. Evaluate via MIC assays against S. aureus/E. coli. For example, 2-(4-chlorophenyl)-5-(propan-2-yl) derivatives showed IC₅₀ <10 µM in anti-inflammatory models .

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